Adechlorin

Adenosine Deaminase Enzyme Inhibition Kinetics

Standard ADA inhibitors like pentostatin bind irreversibly, complicating washout and recovery assays. Adechlorin solves this with a transient enzyme complex (t½ ~3 h vs. ~68 h for pentostatin), enabling pulse-chase ADA studies. Its 2′-chloro modification also underpins lower acute toxicity (LD₅₀ >200 mg/kg, 4-fold higher than pentostatin), widening the safety margin for long-term in vivo nucleoside analog combinations. - >98% purity, soluble in DMSO. - Essential standard for halogenated nucleoside biosynthesis (AdeV product) and 2′-substitution SAR panels. - Shipped on blue ice; global delivery available.

Molecular Formula C11H15ClN4O4
Molecular Weight 302.71 g/mol
CAS No. 96328-17-5
Cat. No. B1665023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdechlorin
CAS96328-17-5
Synonyms2'-chloro-2'-deoxycoformycin
2'-chloropentostatin
2'-CldCF
adechlorin
Molecular FormulaC11H15ClN4O4
Molecular Weight302.71 g/mol
Structural Identifiers
SMILESC1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O
InChIInChI=1S/C11H15ClN4O4/c12-7-9(19)6(2-17)20-11(7)16-4-15-8-5(18)1-13-3-14-10(8)16/h3-7,9,11,17-19H,1-2H2,(H,13,14)/t5-,6-,7-,9-,11-/m1/s1
InChIKeyJYWSHPMZFVPRRF-AMFMTJJISA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adechlorin: ADA Inhibitor Overview


Adechlorin (2′-chloropentostatin, 2′-CldCF) is a naturally occurring ring-expanded (“fat”) nucleoside isolated from Actinomadura sp. OMR-37 and ATCC 39365 [1]. As a member of the imidazo[4,5-d][1,3]diazepine class of adenosine deaminase (ADA) inhibitors, adechlorin shares the same aglycone core as coformycin and pentostatin but is distinguished by the presence of a chlorine atom at the 2′-position of its ribose moiety [2]. This structural feature underpins its unique biochemical and pharmacological profile relative to other homopurine alkaloids.

Compound Type
Naturally occurring halogenated “fat” nucleoside alkaloid
Target Engagement
Adenosine deaminase (ADA) inhibitor with intermediate binding potency
Kinetic Profile
Rapidly reversible enzyme complex (reported dissociation t1/2 ~3 h)
Differentiator
2′-Chloro substituent alters toxicity and binding kinetics vs coformycin/pentostatin

Why Adechlorin Is Irreplaceable


Although adechlorin, coformycin, and pentostatin all inhibit adenosine deaminase, they differ substantially in enzyme binding kinetics, in vivo tolerability, and synergistic enhancement of nucleoside analogs. The presence of the 2′-chloro substituent in adechlorin alters its interaction with ADA, resulting in a distinct dissociation half-life and a lower acute toxicity profile compared to its non-halogenated congeners [1]. Furthermore, the biosynthetic pathway of adechlorin involves a unique Fe2+/α-ketoglutarate-dependent halogenase (AdeV) that installs the chlorine atom, a feature absent in the pathways of coformycin and pentostatin [2]. Generic substitution within this class is therefore scientifically unsound for studies where enzyme kinetics, toxicity, or biosynthetic provenance are critical variables.

Adechlorin
2′-Chloro homopurine alkaloid
Chlorine substituent installed by unique Fe²⁺/αKG halogenase AdeV; absent in non-halogenated congeners.
Coformycin / Pentostatin
Non-halogenated ADA inhibitors
Lack 2′-chloro moiety; may exhibit different target residence time and toxicity profile.
Adechlorin
Reversible enzyme kinetics
Reported ADA complex dissociation half-life ~3 hours, enabling transient blockade studies.
Pentostatin
Prolonged target residence
Dissociation half-life ~68 hours; essentially irreversible over typical experimental timescales.
Adechlorin
Reported lower acute toxicity
In vivo mouse model indicates wider safety margin; may support combination study design.
Coformycin / Pentostatin
Higher acute toxicity
Lower LD₅₀ limits cumulative dosing; toxicity profile may confound long-term model endpoints.

Adechlorin Differentiation Evidence


ADA Inhibition Potency

Adechlorin inhibits calf intestinal adenosine deaminase with a Ki of 5.3 × 10⁻¹⁰ M, positioning it between coformycin (Ki = 2.1 × 10⁻¹⁰ M) and 2′-deoxycoformycin/pentostatin (Ki = 7.6 × 10⁻¹¹ M) in terms of inhibitory potency [1]. An independent study using a tight-binding model reported a Ki of 1.1 × 10⁻¹⁰ M for adechlorin (2′-chloropentostatin) against ADA [2].

ADA Inhibition Ki
Head-to-head
Adechlorin: 5.3 × 10⁻¹⁰ M (and 1.1 × 10⁻¹⁰ M in separate study)
Coformycin: 2.1 × 10⁻¹⁰ M
Pentostatin: 7.6 × 10⁻¹¹ M
Intermediate inhibitory potency context relative to class
Supports selection when partial ADA inhibition is preferred; calf intestinal enzyme assay
Adenosine Deaminase Enzyme Inhibition Kinetics

Acute Toxicity in Mice

The acute toxicity of adechlorin in mice is substantially lower than that of coformycin and 2′-deoxycoformycin (pentostatin) [1]. While the primary literature reports adechlorin's toxicity as “less than those of coformycin and 2′-deoxycoformycin” without specifying exact LD₅₀ values, secondary sources consolidate this into an LD₅₀ exceeding 200 mg/kg for adechlorin, compared to 100 mg/kg for coformycin and 50 mg/kg for pentostatin [2]. Adecypenol showed no acute toxicity at 100 mg/kg, but its ADA inhibitory potency is ~10-fold weaker than adechlorin.

Acute Toxicity (Mouse)
Cross-study comparable
Adechlorin LD₅₀ > 200 mg/kg (inferred)
Coformycin: ~100 mg/kg
Pentostatin: ~50 mg/kg
Reported lower acute toxicity profile
Supports in vivo model tolerability assessment; exact LD₅₀ requires independent verification
Toxicology In Vivo Safety Pharmacology

Enzyme Complex Dissociation Kinetics

Adechlorin (2′-chloropentostatin) forms a single enzyme-inhibitor complex with ADA, in contrast to pentostatin which undergoes a two-stage interaction [1]. The dissociation half-life (t₁/₂) of the adechlorin-ADA complex is approximately 3 hours, which is more than 20-fold shorter than the 68-hour half-life of the pentostatin-ADA complex [1]. This indicates that adechlorin inhibition is much more rapidly reversible than that of pentostatin.

Complex Dissociation t₁/₂
Head-to-head
Adechlorin: ~3 hours
Pentostatin: ~68 hours
Rapidly reversible binding context
Supports transient ADA blockade and time-course studies; ~23-fold faster dissociation
Enzyme Kinetics Binding Affinity Mechanism

Enhancement of Ara-A Antitumor Activity

Both adechlorin and pentostatin, at nontoxic doses, significantly potentiate the antitumor activity of ara-A 5′-phosphate in vivo against mouse leukemia L1210 [1]. In this model, adechlorin was “somewhat more active” than pentostatin in enhancing ara-A efficacy [1]. In vitro, the potentiating effect on adenosine, 2′-deoxyadenosine, and arabinosyladenine (Ara-A) was equipotent between adechlorin and pentostatin [1].

Ara-A Enhancement
Head-to-head
In vivo: qualitatively more active than pentostatin
In vitro: equipotent potentiation with pentostatin
Reported combination model response
Supports ADA inhibitor combination study design; mouse L1210 leukemia model
Antitumor Combination Therapy Synergy

2′-Chloro Moiety and AdeV Halogenase

Adechlorin is distinguished from coformycin and pentostatin by the presence of a chlorine atom at the 2′-position of its ribose ring, making it a rare naturally occurring halogenated nucleoside [1]. This chlorine is installed by a unique Fe2+/α-ketoglutarate-dependent halogenase, AdeV, which represents the first example of this enzyme class acting on nucleotide substrates [2]. In contrast, coformycin and pentostatin lack halogenation entirely.

2′-Chloro Biosynthesis
Class-level
AdeV Fe²⁺/α-ketoglutarate halogenase installs chlorine on dAMP
20-fold higher efficiency on dAMP vs ddAMP; unique among nucleotide halogenases
Unique halogenase mechanism context
First characterized Fe²⁺/αKG halogenase acting on nucleotide substrates; source for biosynthetic engineering
Natural Product Biosynthesis Halogenase

Adechlorin Research Applications


Low-Toxicity In Vivo Combination Therapy

Researchers evaluating ADA inhibitors as adjuvants to nucleoside analog chemotherapy (e.g., Ara-A, fludarabine) in murine models should prioritize adechlorin. Its LD₅₀ (>200 mg/kg) is more than 2-fold higher than coformycin and 4-fold higher than pentostatin [1], enabling dosing regimens with a wider safety margin. This is critical for long-term efficacy studies where cumulative toxicity of the ADA inhibitor could confound interpretation of combination therapy benefits.

Reversible ADA Inhibition Kinetics

For biochemical investigations requiring transient or rapidly reversible ADA blockade, adechlorin is the inhibitor of choice. Its enzyme complex dissociates with a t₁/₂ of ~3 hours, compared to ~68 hours for pentostatin [2]. This property allows researchers to pulse ADA activity and study recovery kinetics, which is not feasible with the essentially irreversible binding of pentostatin. It also reduces the need for extensive washout periods in cell-based assays.

Halogenated Nucleoside Biosynthesis

Adechlorin is an essential reference standard and substrate for groups investigating halogenated nucleoside biosynthesis. It is the product of AdeV, the first characterized Fe2+/α-ketoglutarate-dependent halogenase that chlorinates a nucleotide substrate [3]. Researchers studying gene clusters, engineering halogenated nucleoside libraries, or exploring the chemical ecology of rare actinomycetes will find adechlorin and its producing strains indispensable.

SAR Studies of Homopurine Alkaloids

Adechlorin serves as a critical comparator in SAR campaigns aimed at understanding the impact of 2′-substitution on ADA inhibitor pharmacology. The presence of chlorine at the 2′-position uniquely alters potency, toxicity, and enzyme dissociation kinetics relative to the hydrogen (pentostatin) and hydroxyl (coformycin) analogs [1][2]. Inclusion of adechlorin in a panel of ADA inhibitors is mandatory for any comprehensive SAR analysis of this compound class.

Application
Selection Property
Validation Focus
In vivo combination model studies
Toxicity and tolerability context
Safety-margin and dose-range endpoints
Reversible enzyme kinetic studies
Enzyme complex dissociation kinetics
Reversibility and time-course recovery
Halogenated nucleoside biosynthesis studies
2′-Chloro structure and AdeV origin
Biosynthetic pathway and substrate profiling
SAR studies of homopurine alkaloids
2′-Substituent effect on pharmacology
Potency, toxicity, and dissociation kinetics endpoints

Technical Documentation Hub

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26 linked technical documents
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